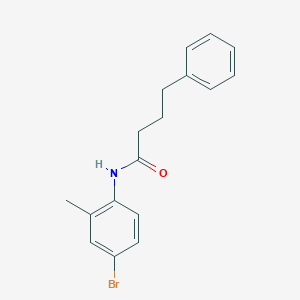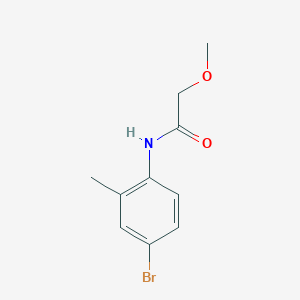![molecular formula C19H21NO5 B291202 Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate, also known as DMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMC is a synthetic compound that belongs to the class of benzamides and is structurally similar to the drug ketamine.
Mécanisme D'action
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate can reduce the excitotoxicity that occurs in various neurological disorders, such as traumatic brain injury and stroke. Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate also has modulatory effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its therapeutic effects in psychiatry.
Biochemical and Physiological Effects:
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. In animal models, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate also has some limitations, including its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
Orientations Futures
There are several future directions for research on Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate. One area of research is the development of novel analogs of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate that have improved pharmacological properties, such as longer half-life and greater selectivity for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in other fields, such as cardiology and immunology. Finally, future research may focus on the elucidation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate.
Méthodes De Synthèse
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzyl bromide with N,N-diethylglycine ethyl ester to form 3,4-dimethoxyphenylacetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzoic acid to form Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate.
Applications De Recherche Scientifique
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. In psychiatry, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential use in the treatment of depression, anxiety, and addiction. In oncology, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have anti-tumor effects in preclinical studies.
Propriétés
Formule moléculaire |
C19H21NO5 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-4-25-19(22)14-7-5-6-8-15(14)20-18(21)12-13-9-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,20,21) |
Clé InChI |
XRLNMUMJUHUOPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)
